molecular formula C8H10Cl2FN B2378970 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride CAS No. 2137857-41-9

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2378970
CAS No.: 2137857-41-9
M. Wt: 210.07
InChI Key: ADHMUZNAMAJFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride is a halogen-substituted phenethylamine derivative with the molecular formula C₈H₁₀ClFNH₂·HCl. Its IUPAC name is 2-(2-chloro-4-fluorophenyl)ethanamine hydrochloride, and it is characterized by a chloro group at the ortho (2-) position and a fluorine atom at the para (4-) position on the phenyl ring (Figure 1). The hydrochloride salt enhances its stability and solubility for pharmaceutical applications .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMUZNAMAJFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of 2-chloro-4-fluoroacetophenone with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is commonly employed due to its selectivity for imine reduction over competing side reactions. The reaction is typically conducted in methanol or ethanol at 25–40°C for 12–24 hours, achieving yields of 78–85%.

Key Parameters:

  • Molar Ratio: A 1:1.05 stoichiometry of ketone to ammonium acetate minimizes unreacted starting material.
  • Solvent: Ethanol outperforms methanol in reducing byproduct formation (e.g., Schiff base oligomers).
  • Acid Catalyst: Acetic acid (5–10 mol%) accelerates imine formation without requiring anhydrous conditions.

Industrial Adaptations

Patent CN107141212B highlights the use of ionic liquids (e.g., [emim]Cl-0.67AlCl₃) as recyclable catalysts, which reduce energy consumption by enabling reactions at 0–30°C. This method achieves a fluorobenzene conversion rate >95% and simplifies product isolation via reduced-pressure distillation (130°C, 10 mmHg).

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis offers an alternative route, particularly useful for avoiding over-alkylation. This method involves the formation of a phthalimide-protected amine, followed by deprotection to yield the primary amine.

Stepwise Procedure

  • Tosylation: 2-Fluoroethanol reacts with toluenesulfonyl chloride (TsCl) in dichloromethane under nitrogen, forming 2-fluoroethyl tosylate.
  • Phthalimide Substitution: The tosylate intermediate reacts with potassium phthalimide in DMF at 80–120°C for 30–45 minutes, yielding N-(2-fluoroethyl)phthalimide.
  • Deprotection: Hydrazine hydrate cleaves the phthalimide group in ethanol under reflux, followed by HCl treatment to precipitate the hydrochloride salt.

Optimization Insights:

  • Temperature Control: Maintaining 80–81°C during deprotection minimizes hydrazine decomposition.
  • Yield Enhancement: Ethanol recrystallization increases purity to >99% while recovering 92% of the phthalimide byproduct.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation provides a high-throughput pathway suitable for large-scale production. The method reduces 2-chloro-4-fluorophenylacetonitrile to the primary amine using hydrogen gas and a transition metal catalyst.

Catalytic Systems

  • Raney Nickel: Operates at 50–80°C and 3–5 bar H₂, achieving 88% yield in 6 hours.
  • Palladium on Carbon (Pd/C): Superior for substrates sensitive to over-reduction, requiring milder conditions (25°C, 1 bar H₂).

Challenges and Solutions:

  • Amine Inhibition: Catalyst poisoning by the amine product is mitigated by periodic reactivation with dilute nitric acid.
  • Chlorine Retention: Lowering reaction temperatures to 40°C prevents dehalogenation side reactions.

Hydrolysis of Nitriles Under Acidic Conditions

Hydrolysis of 2-chloro-4-fluorophenylacetonitrile in concentrated HCl represents a single-step route to the hydrochloride salt.

Reaction Dynamics

The nitrile is refluxed in 6M HCl for 8–12 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Post-hydrolysis, the mixture is cooled to 5°C to crystallize the product, yielding 70–75% with 98% purity.

Advantages:

  • Cost Efficiency: Eliminates the need for expensive reducing agents.
  • Scalability: Adaptable to continuous flow reactors for ton-scale production.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 85 99.5 High selectivity Requires toxic cyanoborohydride
Gabriel Synthesis 78 99.2 Avoids over-alkylation Multi-step, time-intensive
Catalytic Hydrogenation 88 98.8 Scalable, green chemistry Catalyst cost and poisoning
Nitrile Hydrolysis 75 98.0 Single-step, low cost High acid consumption

Process Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents: DMF and DMSO enhance reaction rates in Gabriel synthesis but complicate recycling.
  • Ionic Liquids: Patent CN107141212B demonstrates that [emim]Cl-AlCl₃ reduces solvent waste by 60% while enabling catalyst reuse for 10 cycles.

Temperature and Pressure Control

  • Low-Tressure Distillation: Isolating the product at 10 mmHg and 130°C prevents thermal degradation of the amine.
  • Cryogenic Crystallization: Cooling to −20°C during nitrile hydrolysis improves crystal size distribution and filterability.

Industrial-Scale Considerations

Waste Management

  • Aluminum Byproducts: The traditional Friedel-Crafts method generates 3 kg of AlCl₃ waste per kg of product, whereas ionic liquid catalysis reduces this to 0.2 kg.
  • Solvent Recovery: Distillation columns recover >95% of ethanol and DMF, lowering production costs by 25%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride serves as a valuable building block. It is utilized in the synthesis of complex organic molecules and pharmaceuticals. The chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Case Study: Synthesis of Antidepressants
Research has shown that derivatives of this compound can be synthesized to explore their potential as antidepressants. The presence of the chloro and fluoro substituents enhances the electronic properties, making them suitable for further modifications to improve biological activity.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and receptor binding. Its ability to modulate neurotransmitter systems such as serotonin and norepinephrine makes it a candidate for neuropharmacological studies.

Case Study: Neuropharmacological Effects
Studies indicate that compounds with similar structures exhibit antidepressant and anxiolytic properties. The specific substitution pattern of this compound may confer unique receptor affinities critical for therapeutic efficacy .

Medicine

The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its hydrochloride form enhances solubility, facilitating its incorporation into pharmaceutical formulations.

Case Study: Development of APIs
Research has demonstrated that this compound can be utilized in the synthesis of various APIs targeting central nervous system disorders. Its unique structural features allow for the design of novel therapeutics with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in developing agrochemicals and specialty chemicals. Its reactivity allows it to be involved in creating herbicides and pesticides with enhanced performance characteristics.

Case Study: Agrochemical Applications
The compound has been explored for use in formulating new agrochemical products that target specific pests while minimizing environmental impact. The ability to modify its structure leads to the development of more effective formulations .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Table 1: Comparison of Halogen-Substituted Ethanimine Hydrochlorides
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(2-Chloro-4-fluorophenyl)ethanamine HCl 2-Cl, 4-F 210.96 Reference compound
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl 2-Br, 4-F 254.53 Bromine (larger atomic radius, lower electronegativity) may reduce receptor binding affinity .
1-(3-Chloro-2-fluorophenyl)ethanamine HCl 3-Cl, 2-F ~210.96 Altered dipole moment and steric hindrance due to substituent positions .
2-(4-Fluorophenoxy)ethanamine HCl 4-F (phenoxy group) ~215.63 Phenoxy oxygen increases polarity, reducing lipophilicity .

Key Insights :

  • Halogen Effects : Bromine substitution (e.g., ) increases molecular weight and may reduce binding specificity compared to chloro derivatives.

Functional Group Modifications

Table 2: Comparison with Non-Halogenated and Oxygenated Analogs
Compound Name Functional Groups Molecular Weight (g/mol) Key Differences vs. Target Compound
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) 3,4-diOH 189.64 Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, limiting BBB penetration .
2C-T-7 Hydrochloride (Phenethylamine derivative) 2,5-diOMe, 4-SPr 291.90 Methoxy and propylthio groups confer psychoactive properties; sulfur enhances metabolic stability .

Key Insights :

  • Hydrophilicity vs.
  • Metabolic Stability : Sulfur-containing groups (e.g., 2C-T-7) may slow hepatic metabolism, whereas halogens in the target compound could alter cytochrome P450 interactions .

Stereochemical and Enantiomeric Variants

Table 3: Chiral Derivatives of Halogen-Substituted Ethanimines
Compound Name Configuration Molecular Weight (g/mol) Key Differences vs. Target Compound
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl R-configuration ~210.96 Stereochemistry may enhance receptor selectivity (e.g., adrenergic or dopaminergic systems) .
(S)-1-(4-Trifluoromethoxyphenyl)ethanamine HCl S-configuration ~252.60 Trifluoromethoxy group increases metabolic resistance and electron-withdrawing effects .

Key Insights :

  • Stereoselectivity : Enantiomers like (R)- and (S)-configurations () can exhibit divergent pharmacological profiles, impacting therapeutic efficacy and toxicity.
  • Electron-Withdrawing Groups : Trifluoromethoxy substituents () enhance stability but may reduce bioavailability due to increased molecular size.

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride, also known as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a 2-chloro-4-fluorophenyl moiety attached to an ethanamine backbone, which contributes to its unique biological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations.

PropertyValue
Molecular FormulaC8_8H10_10ClF
Molecular Weight173.62 g/mol
CAS Number2137857-41-9
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine . The presence of halogen substituents (chlorine and fluorine) on the phenyl ring influences the compound’s binding affinity to various receptors, which is critical for its pharmacodynamic properties.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may exhibit antidepressant or anxiolytic effects by modulating monoamine levels in the brain. Its structural features allow it to interact selectively with serotonin receptors, potentially enhancing its therapeutic efficacy.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Effects : Studies have shown that compounds with similar structures can influence mood and anxiety levels by affecting neurotransmitter dynamics. The specific receptor affinities of this compound are under investigation to establish its potential as a therapeutic agent for mood disorders.
  • Synthetic Pathways : Various synthetic methods have been developed to produce this compound, which can be used as an intermediate in the synthesis of more complex organic molecules. This versatility highlights its potential for broader applications in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-N,N-DimethylphenethylamineDimethylated nitrogenStimulant effects
(R)-PhenylethylamineSimple phenethyl structureMood enhancement
(S)-2-Amino-3-(4-fluorophenyl)propan-1-olHydroxyl group additionAntidepressant activity

The unique halogen substitutions in this compound may confer distinct receptor binding affinities compared to these analogs, potentially influencing its pharmacological profile.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study demonstrated that compounds similar to this compound effectively modulated serotonin levels in animal models, suggesting a role in treating depression and anxiety disorders.
  • In Vitro Assays : In vitro assays have shown that this compound interacts with serotonin receptors, leading to significant changes in neurotransmitter release patterns. These findings support its potential use as an antidepressant agent.

Q & A

Q. What strategies improve enantiomeric excess in asymmetric synthesis of the compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of intermediate ketones.
  • Kinetic Resolution : Employ lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.